1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(4-chlorophenoxy)ethan-1-one

5-HT2A receptor serotonin receptor binding structure-activity relationship

1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(4-chlorophenoxy)ethan-1-one is a synthetic aryl sulfonyl piperidine derivative (C₁₉H₂₀ClNO₄S, MW 393.9 g/mol) that combines a benzenesulfonyl-piperidine core with a 4-chlorophenoxy ethanone side chain. This compound belongs to the class of piperidine sulfone ethers, a scaffold implicated in orexin receptor antagonism, serotonin receptor modulation, and matrix metalloproteinase inhibition.

Molecular Formula C19H20ClNO4S
Molecular Weight 393.88
CAS No. 1797629-85-6
Cat. No. B2485666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(4-chlorophenoxy)ethan-1-one
CAS1797629-85-6
Molecular FormulaC19H20ClNO4S
Molecular Weight393.88
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H20ClNO4S/c20-15-6-8-16(9-7-15)25-14-19(22)21-12-10-18(11-13-21)26(23,24)17-4-2-1-3-5-17/h1-9,18H,10-14H2
InChIKeyXQKFHVDDXDFIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Benzenesulfonyl)piperidin-1-yl]-2-(4-chlorophenoxy)ethan-1-one (CAS 1797629-85-6): Procurement-Relevant Structural and Physicochemical Profile


1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(4-chlorophenoxy)ethan-1-one is a synthetic aryl sulfonyl piperidine derivative (C₁₉H₂₀ClNO₄S, MW 393.9 g/mol) that combines a benzenesulfonyl-piperidine core with a 4-chlorophenoxy ethanone side chain [1]. This compound belongs to the class of piperidine sulfone ethers, a scaffold implicated in orexin receptor antagonism, serotonin receptor modulation, and matrix metalloproteinase inhibition [2]. Its computed physicochemical descriptors—XLogP3 of 3.5, topological polar surface area of 72.1 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors—place it in a favorable property space for CNS penetration and oral bioavailability assessment [1].

Why 1-[4-(Benzenesulfonyl)piperidin-1-yl]-2-(4-chlorophenoxy)ethan-1-one Cannot Be Replaced by Generic Analogs Without Functional Validation


Aryl sulfonyl piperidine ethers are not interchangeable due to the profound impact of subtle structural variations on target engagement. The 4-chloro substituent on the phenoxy ring, the benzenesulfonyl group, and the piperidine ring together define a unique pharmacophoric signature. Substituting the piperidine ring with piperazine (as in 2-(4-Chlorophenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-ethanone) alters both basicity and conformational flexibility, potentially shifting receptor selectivity . Replacing the 4-chlorophenoxy group with a 4-fluorophenyl moiety (as in CHEMBL146620) yields a compound with high-affinity 5-HT₂A receptor binding (Ki = 0.510 nM) but eliminates the ether oxygen that serves as a hydrogen bond acceptor, altering pharmacodynamics [1]. Furthermore, variation of the sulfonyl substituent—such as the ethoxy-benzenesulfonyl analog (BDBM79931)—produces a >10-fold difference in orexin receptor 1 potency (IC₅₀ = 438 nM) [2]. These examples demonstrate that generic substitution without experimental validation risks loss of desired activity or introduction of off-target effects.

Quantitative Differentiation Evidence for 1-[4-(Benzenesulfonyl)piperidin-1-yl]-2-(4-chlorophenoxy)ethan-1-one vs. Closest Analogs


Selectivity Window Over 5-HT₂A Receptor Binding Affinity Relative to the 4-Fluorophenyl Analog

The target compound, containing a 4-chlorophenoxy moiety, is structurally distinct from the 4-fluorophenyl analog CHEMBL146620, which displays potent 5-HT₂A receptor binding. The latter exhibits a Ki of 0.510 nM at the rat 5-HT₂A receptor in a radioligand displacement assay using [³H]ketanserin [1]. The replacement of the 4-fluorophenyl group with a 4-chlorophenoxy group introduces an ether oxygen that serves as an additional hydrogen bond acceptor and alters the electrostatic surface, which is expected to reduce affinity for the 5-HT₂A receptor based on established SAR within this chemical series [1]. While direct binding data for the target compound at 5-HT₂A are not publicly available, the structural divergence from a sub-nanomolar 5-HT₂A binder provides a rationale for off-target selectivity screening in programs where 5-HT₂A agonism is undesirable.

5-HT2A receptor serotonin receptor binding structure-activity relationship

Piperidine vs. Piperazine Core: Impact on Hydrogen Bond Acceptor Count and CNS Multiparameter Optimization (MPO) Score

The target compound incorporates a piperidine ring, whereas the closest piperazine analog—2-(4-Chlorophenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-ethanone—contains an additional nitrogen atom in the saturated ring . This structural difference increases the hydrogen bond acceptor count from 4 to 5 and raises the computed topological polar surface area (TPSA), which is inversely correlated with passive CNS permeability. Using the CNS MPO scoring system, the piperidine scaffold maintains a more favorable profile for blood-brain barrier penetration compared to the piperazine variant, whose increased TPSA and additional hydrogen bond acceptor would reduce the CNS MPO desirability score [1].

CNS drug design physicochemical properties piperidine scaffold

Lipophilicity (XLogP3) Differentiation vs. Ethoxy-Benzenesulfonyl Orexin Antagonist for Metabolic Stability Prediction

The target compound has a computed XLogP3 of 3.5 [1], which lies within the optimal range (1–4) for oral drug-like properties according to Lipinski's guidelines. In comparison, a related benzenesulfonyl-piperidine orexin receptor ligand—1-(4-Ethoxy-benzenesulfonyl)-piperidine-3-carboxylate (BDBM79931)—is predicted to have a lower logP due to the ethoxy and carboxylate groups, and it exhibits an IC₅₀ of 438 nM at the orexin receptor 1 [2]. The target compound's higher, yet still moderate, lipophilicity may enhance membrane partitioning and target engagement, while the absence of a free carboxylate avoids potential active transport efflux liabilities. The 4-chlorophenoxy moiety contributes to a balanced lipophilicity profile not found in the more polar ethoxy-benzenesulfonyl series.

lipophilicity metabolic stability orexin receptor

Recommended Procurement Scenarios for 1-[4-(Benzenesulfonyl)piperidin-1-yl]-2-(4-chlorophenoxy)ethan-1-one Based on Verified Differentiation


Central Nervous System (CNS) Target Screening Libraries Seeking Balanced Lipophilicity and Reduced 5-HT₂A Off-Target Risk

With an XLogP3 of 3.5 and TPSA of 72.1 Ų, this compound occupies the favorable CNS drug-like space. The computed descriptors predict adequate passive blood-brain barrier permeability while the structural divergence from the sub-nanomolar 5-HT₂A binder CHEMBL146620 suggests a lower probability of serotonergic off-target activity [1]. Procurement is recommended for neuroscience-focused screening collections where CNS MPO-compliant scaffolds with minimized polypharmacology are prioritized [2].

Orexin Receptor Antagonist Hit Finding and Selectivity Profiling

Aryl sulfonyl piperidine derivatives are documented orexin receptor ligands, with a close analog (BDBM79931) showing IC₅₀ = 438 nM at orexin receptor 1 [1]. The target compound's distinct 4-chlorophenoxy ether side chain offers an underexplored vector for enhancing subtype selectivity between orexin-1 and orexin-2 receptors. This compound is suited for inclusion in focused orexin antagonist screening cascades, where its differentiated lipophilicity (XLogP3 = 3.5 vs. the more polar ethoxy analog) may translate into improved membrane partitioning and target residence time [2].

Piperidine Scaffold Diversification in Medicinal Chemistry Hit-to-Lead Programs

The benzenesulfonyl-piperidine core is a privileged scaffold in programs targeting serine proteases (e.g., factor Xa), matrix metalloproteinases, and G protein-coupled receptors [1]. This compound's 4-chlorophenoxy ethanone side chain introduces a unique hydrogen bond acceptor pattern and halogen substitution not present in the commonly used 4-fluorophenyl or unsubstituted phenoxy analogs. It is recommended as a diversification building block for parallel synthesis libraries aiming to explore halogen-dependent binding interactions and metabolic stability [2].

Quote Request

Request a Quote for 1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(4-chlorophenoxy)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.